molecular formula C13H16O4 B1519165 Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate CAS No. 1158108-40-7

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate

Cat. No.: B1519165
CAS No.: 1158108-40-7
M. Wt: 236.26 g/mol
InChI Key: ADQWZZPCGOXVIC-SNAWJCMRSA-N
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Description

“Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate” is a chemical compound with the empirical formula C13H16O4 . It has a molecular weight of 236.26 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C (OC)COC (C=C1)=C (OC)C=C1C=CC . The InChI key for this compound is ADQWZZPCGOXVIC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The flash point of this compound is not applicable .

Scientific Research Applications

Analytical Chemistry Applications

The compound has been utilized as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This application enables the selective and rapid detection of thiols, such as glutathione and cysteine, in pharmaceutical formulations through fluorescence after derivatization with the compound, offering a potent tool for analytical chemistry in biomedicine and pharmacology (Gatti et al., 1990).

Organic Synthesis and Catalysis

In organic synthesis, the reaction of chromium carbene complexes with acetylenes involving the compound leads to the construction of new aromatic nuclei, demonstrating the compound's utility in synthetic chemistry for building complex molecular architectures (Mccallum et al., 1988). Additionally, its role in photoinduced alkylative carbonylation of alkenes has been documented, showcasing its application in photocatalysis and organic transformations (Ryu et al., 1996).

Materials Science and Engineering

The compound's molecular structure has been elucidated through crystallography, contributing to materials science by providing insights into the molecular interactions and packing that could inform the design of new materials with specific properties (Mao et al., 2015).

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets to modulate their function . The specific nature of these interactions and the resulting changes in target function are areas of ongoing research.

Result of Action

Some studies suggest that the compound may have an inhibitory effect on certain cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and more. Understanding these influences can help optimize the use of the compound and mitigate potential risks.

Safety and Hazards

The classification provided by companies to ECHA in REACH registrations identifies that this substance is harmful if swallowed, is harmful in contact with skin, causes serious eye irritation, is harmful if inhaled, causes skin irritation and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWZZPCGOXVIC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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